

Introduction: The Strategic Importance of Substituted Purines

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *[2-(6-Chloro-9H-purin-9-yl)ethyl]
(methyl)amine*

Cat. No.: *B13250320*

[Get Quote](#)

Purine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antiviral and anticancer drugs.[1] Their ability to mimic endogenous nucleosides allows them to interact with key biological targets, such as enzymes and receptors involved in cellular signaling and nucleic acid synthesis. Among the myriad of purine analogs, 6-chloropurine stands out as a highly versatile synthetic intermediate.[2] The chlorine atom at the 6-position acts as an excellent leaving group, enabling the introduction of various functional groups through nucleophilic aromatic substitution. This guide focuses on a specific, yet underexplored derivative, 2-(6-Chloro-9H-purin-9-yl)ethylamine, providing a comprehensive overview of its synthesis, chemical characteristics, and potential as a valuable building block for drug development professionals. While a specific CAS number for this compound is not readily available in common chemical databases, its synthesis and utility can be confidently extrapolated from established purine chemistry.

Molecular Characteristics and Physicochemical Properties

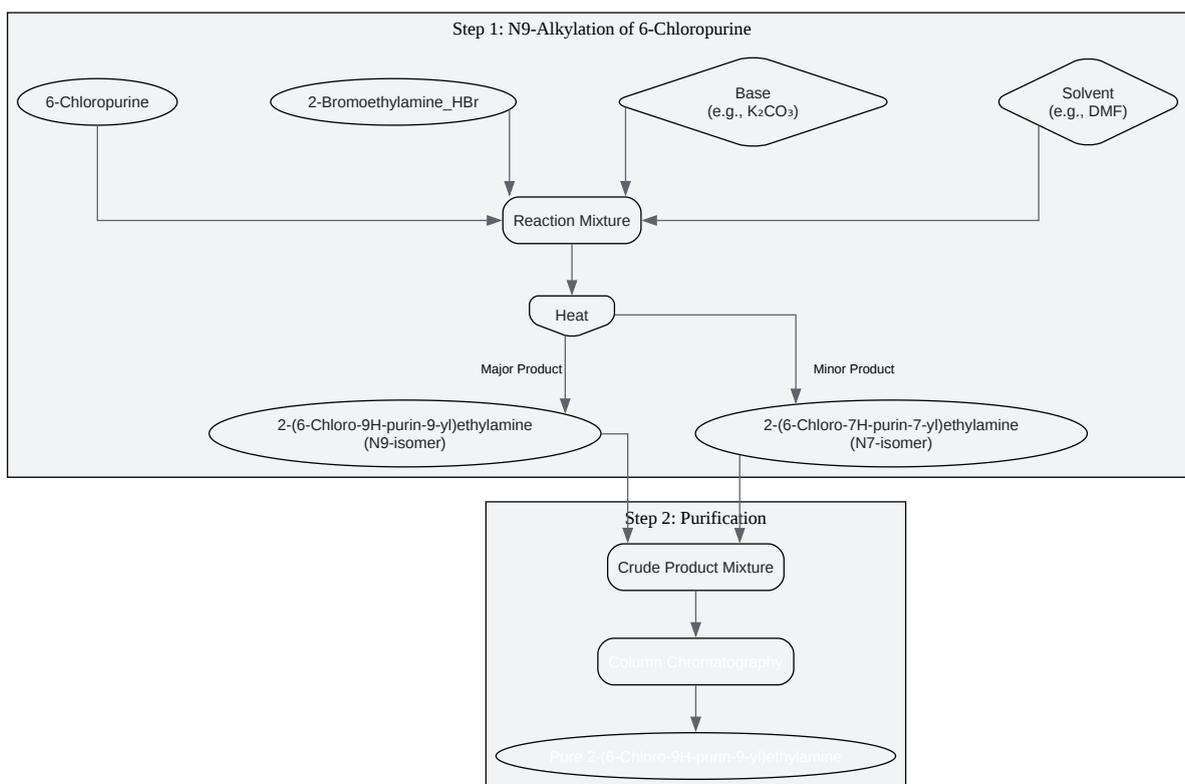
A clear understanding of the physicochemical properties of 2-(6-Chloro-9H-purin-9-yl)ethylamine is essential for its effective use in synthesis and biological screening. The table below summarizes its key molecular and predicted properties.

Property	Value
Molecular Formula	C ₇ H ₈ ClN ₅
Molecular Weight	197.62 g/mol
IUPAC Name	2-(6-Chloro-9H-purin-9-yl)ethan-1-amine
Appearance	Predicted to be a white to off-white solid
Solubility	Expected to be soluble in polar organic solvents like DMF and DMSO
Reactivity	The C6-Cl bond is susceptible to nucleophilic attack

Strategic Synthesis of 2-(6-Chloro-9H-purin-9-yl)ethylamine

The synthesis of 9-substituted purines often presents the challenge of regioselectivity, as alkylation can occur at both the N7 and N9 positions of the purine ring.[3] Direct alkylation of 6-chloropurine with an ethylamine synthon typically yields a mixture of N7 and N9 isomers, with the N9 isomer being the thermodynamically more stable product.[3] Below is a proposed, robust protocol for the synthesis of the target compound, designed to favor the formation of the desired N9 isomer.

Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for 2-(6-Chloro-9H-purin-9-yl)ethylamine.

Detailed Experimental Protocol

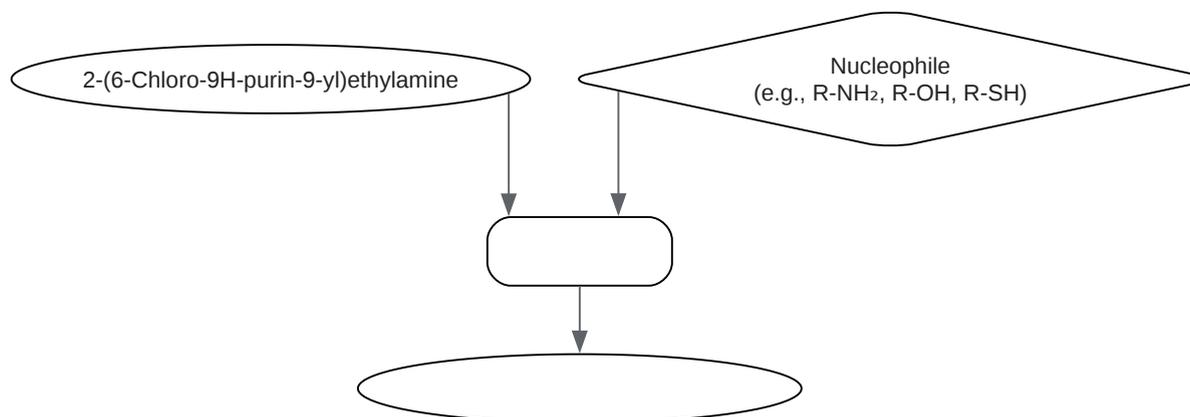
- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 6-chloropurine (1.0 eq) and potassium carbonate (K_2CO_3 , 3.0 eq) in anhydrous dimethylformamide (DMF).
- **Addition of Alkylating Agent:** To the stirred suspension, add 2-bromoethylamine hydrobromide (1.2 eq).
- **Reaction:** Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.
- **Extraction:** Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane to separate the N9 and N7 isomers. The N9 isomer is typically the major product and less polar.
- **Characterization:** Confirm the structure of the purified product by 1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

Chemical Reactivity and Mechanism of Action

The synthetic utility of 2-(6-Chloro-9H-purin-9-yl)ethylamine stems from the reactivity of the C6-chloro substituent and the primary amine on the ethyl side chain.

Nucleophilic Aromatic Substitution at C6

The chlorine atom at the 6-position of the purine ring is readily displaced by a variety of nucleophiles. This reaction is the cornerstone of creating a diverse library of 6-substituted purine derivatives.[4] The electron-withdrawing nature of the purine ring system activates the C6 position for nucleophilic attack.[5]



[Click to download full resolution via product page](#)

Caption: Nucleophilic aromatic substitution at the C6 position.

This reactivity allows for the introduction of various side chains, which can be tailored to interact with specific biological targets. For example, reaction with amines can lead to the synthesis of N6-substituted adenines, a class of compounds known for their biological activities.[6]

Reactivity of the Ethylamine Side Chain

The primary amine of the ethylamine side chain offers another point for chemical modification. It can undergo standard amine reactions, such as acylation, alkylation, and reductive amination, to further elaborate the structure and introduce additional diversity.

Applications in Drug Development

Derivatives of 6-chloropurine are valuable precursors to a wide range of biologically active compounds.[1][2]

- **Kinase Inhibitors:** The purine scaffold is a common feature in many kinase inhibitors. By modifying the substituents at the C6 and N9 positions, it is possible to design molecules that selectively target the ATP-binding site of specific kinases.

- **Antiviral Agents:** Many antiviral drugs are nucleoside analogs that interfere with viral replication.[1] 2-(6-Chloro-9H-purin-9-yl)ethylamine can serve as a building block for novel acyclic nucleoside analogs.
- **Anticancer Agents:** Purine antimetabolites are an established class of anticancer drugs.[7] The title compound can be used to synthesize novel purine derivatives with potential cytostatic or cytotoxic activity.[8][9]

Analytical Characterization

The identity and purity of 2-(6-Chloro-9H-purin-9-yl)ethylamine should be confirmed using standard analytical techniques.

- **¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the purine ring protons (typically between 8.0 and 9.0 ppm), and the ethylamine side chain protons.
- **¹³C NMR:** The carbon NMR spectrum will show distinct signals for the purine ring carbons and the two carbons of the ethylamine side chain.[3]
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.[10]

Safety and Handling

As with all laboratory chemicals, 2-(6-Chloro-9H-purin-9-yl)ethylamine should be handled with appropriate safety precautions. While specific toxicity data is not available, the safety profile can be inferred from its constituent parts: a chloropurine and an alkylamine.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[13] Avoid contact with skin and eyes.[14]
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.[13]

Conclusion

2-(6-Chloro-9H-purin-9-yl)ethylamine represents a promising, albeit not widely documented, synthetic intermediate for the development of novel therapeutic agents. Its straightforward synthesis from readily available 6-chloropurine and its dual reactive sites make it a valuable tool for medicinal chemists. The protocols and information presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and utilize this compound in their quest for new and improved medicines.

References

- The Role of Purine Derivatives: Focus on 6-Chloropurine in Drug Synthesis. (2026, February 12). Self-published.
- Reaction of unprotected 6-Cl purine with various amines.
- One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. (2018, January 5). PubMed.
- One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. (2017, December 1).
- PURINES V. THE PREPARATION OF CERTAIN 2,9-SUBSTITUTED PURINES AND AZAPURINES.
- Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki–Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. (2000, April 14).
- Facile synthesis of 9-substituted 9-deazapurines as potential purine nucleoside phosphorylase inhibitors. (2002, March 15). PubMed.
- Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors. (2025, August 5).
- 2-Amino-6-chloropurine. Santa Cruz Biotechnology.
- Reaction of various 6-Cl purines with amine derivative.
- 6-Chloropurine. Chem-Impex.
- Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
- 6-Chloropurine (6-Chloro-9H-purine)
- Alkylamines: Hazard and Safety A Detail Guide. (2025, May 15). CloudSDS.
- A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. Benchchem.
- 9-(2-Chloro-ethyl)-9H-purin-6-ylamine synthesis. ChemicalBook.
- 6-chloropurine.
- 6-Chloropurine - SAFETY DATA SHEET. (2025, September 7). Self-published.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. (2006, June 1). MDPI.
- Safety Data Sheet. Alkyl Amines Chemicals Limited.
- Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024, April 6). PMC.
- Efficient Functionalization of 2-Amino-6-chloropurine Derivatives at C-8 via 8-Lithiated Species | Request PDF. (2025, August 6).
- Supporting inform
- (PDF)
- 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. PMC - NIH.
- Microwave promoted C6-alkylation of purines through S(N)Ar-based reaction of 6-chloropurines with 3-alkyl-acetylacetone. (2011, April 7). PubMed.
- WO1993015075A1 - Preparation of 2-amino-6-chloropurine.
- 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. (2013, August 15). Self-published.
- Synthesis, C-13 NMR, and X-ray crystal structure of N6,N9-octamethylenepurinecyclophane. Canadian Science Publishing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. nbinno.com \[nbinno.com\]](https://nbinno.com)
- [2. chemimpex.com \[chemimpex.com\]](https://chemimpex.com)
- [3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/36111111/)
- [4. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [5. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [6. US2832781A - 6-chloropurine - Google Patents \[patents.google.com\]](https://patents.google.com/patent/US2832781A)

- [7. jchps.com \[jchps.com\]](#)
- [8. pubs.acs.org \[pubs.acs.org\]](#)
- [9. 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. rsc.org \[rsc.org\]](#)
- [11. datasheets.scbt.com \[datasheets.scbt.com\]](#)
- [12. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS \[cloudsds.com\]](#)
- [13. assets.thermofisher.cn \[assets.thermofisher.cn\]](#)
- [14. fishersci.com \[fishersci.com\]](#)
- To cite this document: BenchChem. [Introduction: The Strategic Importance of Substituted Purines]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13250320#cas-number-for-2-6-chloro-9h-purin-9-yl-ethylamine\]](https://www.benchchem.com/product/b13250320#cas-number-for-2-6-chloro-9h-purin-9-yl-ethylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com